molecular formula C13H9NO2 B8312751 [(1-Formyl-2-naphthyl)oxy]acetonitrile

[(1-Formyl-2-naphthyl)oxy]acetonitrile

Cat. No.: B8312751
M. Wt: 211.22 g/mol
InChI Key: FXKKXLPVOUQNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Formyl-2-naphthyl)oxy]acetonitrile is a nitrile-containing compound featuring a naphthalene backbone substituted with a formyl group at the 1-position and an acetonitrile-linked oxy group at the 2-position. This structure combines aromaticity with reactive functional groups, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The compound’s formyl group enhances electrophilicity, enabling nucleophilic addition reactions, while the nitrile moiety offers versatility in further functionalization .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(1-formylnaphthalen-2-yl)oxyacetonitrile

InChI

InChI=1S/C13H9NO2/c14-7-8-16-13-6-5-10-3-1-2-4-11(10)12(13)9-15/h1-6,9H,8H2

InChI Key

FXKKXLPVOUQNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, [(1-Formyl-2-naphthyl)oxy]acetonitrile is compared below with three analogs: 2-(6-Methoxy-2-naphthyl)acetonitrile, 2-(2-formyl-4-nitrophenoxy)acetonitrile, and Formoterol-related compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Reactivity Profile
This compound Naphthalene 1-Formyl, 2-(acetonitrile-oxy) Formyl, nitrile Electrophilic substitution, hydrolysis
2-(6-Methoxy-2-naphthyl)acetonitrile Naphthalene 6-Methoxy, 2-acetonitrile Methoxy, nitrile SN2 reactions, aromatic alkylation
2-(2-formyl-4-nitrophenoxy)acetonitrile Benzene 2-Formyl, 4-nitro, phenoxy Formyl, nitro, nitrile Nitro reduction, nucleophilic attack
Formoterol-related compound B Phenyl 5-[(1RS)-1-hydroxyethyl], formamide Hydroxy, formamide, amino Hydrogen bonding, receptor binding

Key Differences

Aromatic Core : The naphthalene backbone in this compound increases lipophilicity compared to benzene-based analogs, influencing solubility and membrane permeability .

Substituent Effects: The formyl group in the target compound enhances electrophilicity, favoring reactions like condensation or Schiff base formation. Methoxy groups (as in 2-(6-Methoxy-2-naphthyl)acetonitrile) act as electron donors, stabilizing aromatic intermediates but reducing reactivity toward electrophiles . Nitro groups (e.g., in 2-(2-formyl-4-nitrophenoxy)acetonitrile) introduce strong electron-withdrawing effects, accelerating reactions like nitro reduction but requiring stringent safety protocols due to explosion risks .

Nitrile Stability : All compounds share nitrile functionality, but steric hindrance from naphthalene in the target compound may slow hydrolysis compared to smaller analogs.

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